molecular formula C4H9NO B109124 Morpholine CAS No. 138048-80-3

Morpholine

Cat. No. B109124
M. Wt: 87.12 g/mol
InChI Key: YNAVUWVOSKDBBP-UHFFFAOYSA-N
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Description

Morpholine is an organic chemical compound with the formula O(CH2CH2)2NH. This heterocycle features both amine and ether functional groups .


Synthesis Analysis

Morpholine is produced by reacting diethylene glycol, ammonia, and a small amount of hydrogen over a hydrogenation catalyst at 150-400°C and 30-400 atmospheres . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

Morpholine is a typical six-membered aliphatic heterocyclic compound. Theoretical calculations revealed that the structures containing equatorial-chair and axial-chair conformations were the most stable conformers in the gas phase .


Chemical Reactions Analysis

Morpholine undergoes most chemical reactions typical for other secondary amines, though the presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine . For this reason, it forms a stable chloramine .


Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor. Its melting point is -5 °C and its boiling point is 129 °C. The density is 1.007 g/mL. It is miscible in water and also soluble in organic solvents as ethyl acetate, ethanol, methanol, and acetone .

Scientific Research Applications

Privileged Structure in Medicinal Chemistry Morpholine is a heterocycle featured prominently in a variety of approved and experimental drugs, as well as other bioactive molecules. It is valued in medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties, and its facile synthetic routes. The morpholine ring, when appropriately substituted, exhibits a wide range of biological activities and is considered a privileged structure due to its significant role in drug design and development (Kourounakis, Xanthopoulos, & Tzara, 2020).

Synthetic Approaches and Functionalization The synthesis of morpholines has garnered much attention due to their biological and pharmacological importance. The molecule serves as a versatile structural component in bioactive molecules, contributing to an array of biological activities and an improved pharmacokinetic profile. Recent advancements have focused on novel synthetic strategies leading to easily accessible libraries of bioactives for drug discovery projects (Tzara, Xanthopoulos, & Kourounakis, 2020).

Morpholine as a Pharmacophore Morpholine serves as an essential pharmacophore and heterocyclic motif with a broad spectrum of pharmacological activities. It enhances molecular potency through interactions with target proteins and modulates pharmacokinetic properties. The synthesis of the morpholine ring has been optimized to develop various lead compounds with diverse therapeutic activities. This review also discusses the metabolic liability of clinical drugs containing the morpholine nucleus and the role of modified morpholine in enhancing the metabolic stability of drugs (Kumari & Singh, 2020).

Industrial and Environmental Applications Apart from its significant role in medicinal chemistry, morpholine has applications in industry and environmental management. For instance, its stability under stripper conditions makes it an understudied yet promising amine for carbon dioxide capture, offering better thermal stability compared to conventional amines (Mazari et al., 2020).

Safety And Hazards

Morpholine is flammable and corrosive. It causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

Recent progress in the synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Several fundamentally new strategies for the synthesis of the morpholine motif have been discovered, for example, stannyl amine protocol (SnAP) and silicon amine protocol (SLAP). It is also worth mentioning the involvement of MCR methods in the chemistry of morpholines .

properties

IUPAC Name

morpholine
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InChI

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2
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InChI Key

YNAVUWVOSKDBBP-UHFFFAOYSA-N
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Canonical SMILES

C1COCCN1
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Molecular Formula

C4H9NO
Record name MORPHOLINE
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Related CAS

10024-89-2 (hydrochloride), 34668-73-0 (phosphate[3:1]), 58464-45-2 (hydriodide), 63079-67-4 (unspecified phosphate), 76088-23-8 (sulfite[1:1])
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DSSTOX Substance ID

DTXSID2025688
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Molecular Weight

87.12 g/mol
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Physical Description

Morpholine appears as a colorless liquid with a fishlike odor. Flash point 100 °F. Corrosive to tissue. Less dense than water and soluble in water. Vapors heavier than air. Used to make other chemicals, as a corrosion inhibitor, and in detergents., Liquid, Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 degrees F.]; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a weak, ammonia- or fish-like odor., Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 °F.]
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Boiling Point

264 °F at 760 mmHg (NTP, 1992), 128 °C, 129 °C, 264 °F
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Flash Point

100 °F (NTP, 1992), 38 °C, Anhydrous: 35 °C (closed cup), 38 °C (open cup); 88% solution: 42 °C, 35 °C c.c., 98 °F (open cup), (oc) 98 °F
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Solubility

Soluble (NTP, 1992), Solluble in organic solvents, Immiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heat, In water, 1.00X10+6 mg/L /miscible/, 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

1 at 68 °F (USCG, 1999), 1.007 at 20 °C/4 °C, Bulk density = 8.34 lb/gal at 20 °C, Relative density (water = 1): 1.0, 1.007
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3 (Air = 1), Relative vapor density (air = 1): 3.00, 3
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Vapor Pressure

6.6 mmHg at 68 °F (NTP, 1992), 10.1 [mmHg], 10.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.06, 6 mmHg
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Mechanism of Action

The irritating and corrosive properties of morpholine are due to its basicity. The mechanism of action of its systemic effects is not known., Morpholine fungicides have been shown to act by inhibiting several enzymes of sterol biosynthesis.
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Impurities

When produced from diethylene glycol, commercial morpholine is more than 99% pure, being contaminated particularly by N-ethylmorpholine and ethylenediamine., Impurities in cosmetic grade morpholine have been reported to include arsenic (up to 3 mg/kg) and lead (up to 20 mg/kg).
Record name Morpholine
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Product Name

Morpholine

Color/Form

Colorless liquid, Mobile liquid, Colorless liquid [Note: A solid below 23 degrees F].

CAS RN

110-91-8
Record name MORPHOLINE
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Melting Point

23.2 °F (NTP, 1992), -4.8 °C, MP: 145-147 °C; prisms from alcohol; sparingly soluble in water /Morpholine picrate/, Soluble in water, methanol, ethanol, acetone, ethyl acetate, benzene, chloroform; practically insoluble in toluene, xylene, ether, petroleum ether, carbon tetrachloride; MP: 110-111 °C; crystals from ethanol /Morpholine salicylate/, -4.9 °C, -5 °C, 23.2 °F, 23 °F
Record name MORPHOLINE
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Synthesis routes and methods I

Procedure details

A solution of 2-chloro-5-nitropyridine (1.58 g, 10 mmol) and appropriate amine (20 mmol) in THF (60 mL) was heated for several hours at 60° C. The solvent was evaporated and water was then added to the reaction mixture. The product was isolated by filtration (piperidine, morpholine), or extracted from the water solution with ethyl acetate (1-methylpiperazine, 2-(2-hydroxyethylamino)ethanol)).
Quantity
1.58 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1.8 g. of allyl 7β-(2-thienylacetylamino)-3-azido-3-cephem-4-carboxylate in about 100 ml. of 1,2-dichloroethane was added 0.628 g. (1 equiv.) of the enamine formed with n-butyraldehyde and morpholine and the mixture was stirred at room temperature for 1.5 hours. The reaction mixture was evaporated to dryness at 40° C. and the residue chromatographed on silica gel using 10% ethyl acetate in toluene vs. ethyl acetate. Multiple fractions were collected and the fractions containing the product (via tlc) were pooled and evaporated to yield 1.479 g (72.5% yield) of allyl 7β-(2-thienylacetylamino)-3-[1-(4-morpholinyl)butylideneamino]-3-cephem-4-carboxylate.
Name
allyl 7β-(2-thienylacetylamino)-3-azido-3-cephem-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Reaction of 5 with formamide in excess at 190° C. for 8 h afforded the pyrazolo[3,4-d]pyrimidinone 10 which was purified by dissolving the crude in 2M NaOH, boiling with coal, followed by precipitation with acetic acid (yield 70%, m.p. 271-272° C.). Compound 11 was prepared in a yield of 44% following the Beal and Véliz9 procedure by treatment of 10 with a mixture of HMPT/NBS in acetonitrile at −20° C. followed by addition of LiBr and refluxing. It is interesting to point out that the secondary OH on the side chain remained unaltered by this procedure, as shown by its 1H NMR spectrum. Treatment of 11 with morpholine, butylamine, or piperidine gave the desired compounds 3a-c.
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HMPT NBS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Additionally, amine-oxides, and particularly NMMO, have a limited thermal stability, which varies depending on their structure. The monohydrate of NMMO melts at temperatures of approximately 72° C., and the water-free compound melts at 172° C. When the monohydrate is heated, strong discolourings will occur from a temperature of 120°/130° C. on. Such temperatures however are common in processes for the production of cellulose moulded bodies. From 175° C. on, strong exothermal reactions will occur, which may lead to explosions. During this reaction, NMMO is thermally degraded, producing particularly N-methyl-morpholine, morpholine, formaldehyde and CO2.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine-oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods V

Procedure details

To a solution of morpholinone 2 (0.214 g, 0.750 mmol) in toluene (10 mL), Red-Al (65% solution in toluene, 1.5 mL) was added dropwise at 0° C. The reaction mixture was stirred at ice temperature for 4 h. Excess Red-Al was destroyed by dropwise addition of 2M NaOH solution (5 mL) and acidified to pH 2 with 6N HCl. The solution was neutralized with saturated NaHCO3 and extracted with toluene (2×10 mL). The combined organic extract was washed with brine and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the product was purified on a column of silica gel (ethyl acetate: methanol, 80:20) to give morpholine compound 3 as a colorless solid (Yield: 0.062 g, 31%), mp 156-158° C. 1H NMR (CDCl3) δ: 7.45-7.38 (m, 5H), 6.97 (m, 2H), 6.58 (m, 1H), 6.50 (d, 1H), 4.53 (d, 1H), 4.10 (m, 1H), 3.95 (m, 1H), 3.90 (m, 1H), 2.90 (m, 2H), 2.50 (m, 1H), 2.42 (m, 1H). MS (ES) m/z 285.98 [C17H19NO3+H]+. Analysis: Calcd for C17H19NO3 (0.5H2O) C, 69.37; H, 6.85; N, 4.76. Found: C, 69.68; H, 5.45; N, 4.44.
Name
morpholinone
Quantity
0.214 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholine
Reactant of Route 2
Morpholine
Reactant of Route 3
Morpholine
Reactant of Route 4
Morpholine
Reactant of Route 5
Morpholine
Reactant of Route 6
Morpholine

Citations

For This Compound
188,000
Citations
AP Kourounakis, D Xanthopoulos… - Medicinal Research …, 2020 - Wiley Online Library
… studies has demonstrated morpholine's potential to … morpholine derivatives on various therapeutically related molecular targets, attempting to highlight the importance of the morpholine …
Number of citations: 153 onlinelibrary.wiley.com
MJ Naim, O Alam, MJ Alam, P Alam… - Int. J. Pharmacol …, 2015 - researchgate.net
… pharmaceutical chemistry inquiries for morpholine analogues. Morpholine nucleus shows a … This review shows current tendency in the morpholine analogues and reveals their potent …
Number of citations: 47 www.researchgate.net
S Mondal, S Samanta, M Singsardar, A Hajra - Organic letters, 2017 - ACS Publications
… morpholine (3a) in 35% yield after 5 min (Table 1, entry 1). Inspired by this result, we increased the amount of morpholine … the presence of 2 equiv of morpholine, and the desired product …
Number of citations: 67 pubs.acs.org
A Tzara, D Xanthopoulos, AP Kourounakis - ChemMedChem, 2020 - Wiley Online Library
… accessible libraries of morpholine-containing … morpholine ring forming reactions or ring functionalization, is presented herein as one of the medicinal chemistry aspects of morpholine (…
A Parkin, IDH Oswald, S Parsons - Acta Crystallographica Section B …, 2004 - scripts.iucr.org
The crystal structures of piperazine, piperidine and morpholine have been determined at 150 K. All three structures are characterized by the formation of NH⋯N hydrogen-bonded chains…
Number of citations: 121 scripts.iucr.org
E Lenci, L Calugi, A Trabocchi - ACS Chemical Neuroscience, 2021 - ACS Publications
… In this perspective, selected morpholine-containing CNS drug candidates are discussed to … of morpholine derivatives is discussed, in the effort to highlight the importance of morpholine …
Number of citations: 27 pubs.acs.org
F Arshad, MF Khan, W Akhtar, MM Alam… - European journal of …, 2019 - Elsevier
… Keeping this in mind, last five year's literature on morpholine … morpholine ring have phosphoinositide 3 kinase α (PI3Kα), mainly p110α inhibitory activity [13]. Some of the morpholine …
Number of citations: 84 www.sciencedirect.com
K Rupak, SR Vulichi, K Suman - Int. J. Chem. Sci, 2016 - researchgate.net
The use of chemicals (drugs) for both medical and recreational purposes is hardly new. In fact, drug use seems to have been a part of human science prehistory. Morpholine (C4H9NO, …
Number of citations: 43 www.researchgate.net
A Kumari, RK Singh - Bioorganic Chemistry, 2020 - Elsevier
… containing morpholine … morpholine ring. The review also highlighted the metabolic liability of some clinical drugs containing this nucleus and various researches on modified morpholine …
Number of citations: 100 www.sciencedirect.com
R Wijtmans, MKS Vink, HE Schoemaker… - …, 2004 - thieme-connect.com
… synthesis of C-functionalized morpholine derivatives, a compound … of an enantiomerically pure morpholine was reported. [1] l-… introduction of substituents on achiral morpholine systems. …
Number of citations: 154 www.thieme-connect.com

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